Cas no 2228469-16-5 (methyl 5-(3-aminoprop-1-en-2-yl)thiophene-3-carboxylate)

methyl 5-(3-aminoprop-1-en-2-yl)thiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 5-(3-aminoprop-1-en-2-yl)thiophene-3-carboxylate
- 2228469-16-5
- EN300-1743590
-
- インチ: 1S/C9H11NO2S/c1-6(4-10)8-3-7(5-13-8)9(11)12-2/h3,5H,1,4,10H2,2H3
- InChIKey: AWOZAOZIOUQBGN-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C(=O)OC)C=C1C(=C)CN
計算された属性
- せいみつぶんしりょう: 197.05104977g/mol
- どういたいしつりょう: 197.05104977g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
methyl 5-(3-aminoprop-1-en-2-yl)thiophene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1743590-2.5g |
methyl 5-(3-aminoprop-1-en-2-yl)thiophene-3-carboxylate |
2228469-16-5 | 2.5g |
$4052.0 | 2023-09-20 | ||
Enamine | EN300-1743590-10g |
methyl 5-(3-aminoprop-1-en-2-yl)thiophene-3-carboxylate |
2228469-16-5 | 10g |
$8889.0 | 2023-09-20 | ||
Enamine | EN300-1743590-1g |
methyl 5-(3-aminoprop-1-en-2-yl)thiophene-3-carboxylate |
2228469-16-5 | 1g |
$2068.0 | 2023-09-20 | ||
Enamine | EN300-1743590-5g |
methyl 5-(3-aminoprop-1-en-2-yl)thiophene-3-carboxylate |
2228469-16-5 | 5g |
$5995.0 | 2023-09-20 | ||
Enamine | EN300-1743590-1.0g |
methyl 5-(3-aminoprop-1-en-2-yl)thiophene-3-carboxylate |
2228469-16-5 | 1g |
$2068.0 | 2023-05-23 | ||
Enamine | EN300-1743590-0.25g |
methyl 5-(3-aminoprop-1-en-2-yl)thiophene-3-carboxylate |
2228469-16-5 | 0.25g |
$1902.0 | 2023-09-20 | ||
Enamine | EN300-1743590-0.05g |
methyl 5-(3-aminoprop-1-en-2-yl)thiophene-3-carboxylate |
2228469-16-5 | 0.05g |
$1737.0 | 2023-09-20 | ||
Enamine | EN300-1743590-10.0g |
methyl 5-(3-aminoprop-1-en-2-yl)thiophene-3-carboxylate |
2228469-16-5 | 10g |
$8889.0 | 2023-05-23 | ||
Enamine | EN300-1743590-0.5g |
methyl 5-(3-aminoprop-1-en-2-yl)thiophene-3-carboxylate |
2228469-16-5 | 0.5g |
$1984.0 | 2023-09-20 | ||
Enamine | EN300-1743590-0.1g |
methyl 5-(3-aminoprop-1-en-2-yl)thiophene-3-carboxylate |
2228469-16-5 | 0.1g |
$1819.0 | 2023-09-20 |
methyl 5-(3-aminoprop-1-en-2-yl)thiophene-3-carboxylate 関連文献
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
methyl 5-(3-aminoprop-1-en-2-yl)thiophene-3-carboxylateに関する追加情報
Methyl 5-(3-Aminoprop-1-en-2-yl)thiophene-3-carboxylate (CAS No. 2228469-16-5): A Versatile Building Block in Modern Organic Synthesis
In the realm of organic chemistry, methyl 5-(3-aminoprop-1-en-2-yl)thiophene-3-carboxylate (CAS No. 2228469-16-5) has emerged as a pivotal intermediate for designing advanced molecular architectures. This compound, characterized by its thiophene core and ester functionality, is gaining traction in pharmaceutical research, material science, and agrochemical development. Its unique structural features, including the aminopropenyl side chain, enable diverse chemical transformations, making it a sought-after reagent for synthetic chemists.
The growing interest in heterocyclic compounds like thiophene derivatives aligns with trends in drug discovery, where such scaffolds are prized for their bioactivity and metabolic stability. Searches for "thiophene-based drug candidates" or "ester-functionalized heterocycles" have surged, reflecting the demand for innovative building blocks. CAS No. 2228469-16-5 addresses this need by offering a balance of reactivity and modularity, enabling the synthesis of targeted therapeutics and functional materials.
From an industrial perspective, methyl 5-(3-aminoprop-1-en-2-yl)thiophene-3-carboxylate is valued for its role in catalyzed cross-coupling reactions, a hotspot in green chemistry. Queries like "sustainable synthesis of thiophene esters" highlight the shift toward eco-friendly methodologies. This compound’s compatibility with palladium-catalyzed and photocatalytic systems positions it as a key player in reducing synthetic waste.
Beyond pharmaceuticals, the conductive properties of thiophene derivatives have spurred research into organic electronics. The carboxylate group in CAS No. 2228469-16-5 allows for further functionalization, enabling the design of OLEDs or sensors. This versatility answers frequent searches such as "thiophene monomers for polymers" and "small molecules for optoelectronics."
Quality control and scalability are critical for CAS No. 2228469-16-5, with analytical techniques like HPLC and NMR ensuring batch consistency. Researchers often seek "purity standards for synthetic intermediates", underscoring the need for reliable suppliers. The compound’s stability under ambient conditions further enhances its practicality for industrial applications.
In summary, methyl 5-(3-aminoprop-1-en-2-yl)thiophene-3-carboxylate exemplifies innovation at the intersection of chemistry and technology. Its adaptability to drug design, material science, and green synthesis ensures its relevance in addressing contemporary scientific challenges. As interest grows in tailored heterocycles, this compound stands poised to unlock new possibilities across disciplines.
2228469-16-5 (methyl 5-(3-aminoprop-1-en-2-yl)thiophene-3-carboxylate) 関連製品
- 2227907-81-3(methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate)
- 2228640-27-3(methyl 5-(1-acetylcyclopropyl)thiophene-3-carboxylate)
- 2000175-42-6(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid)
- 1704066-77-2((3-(Ethoxymethyl)-4-fluorophenyl)boronic acid)
- 1435935-87-7((4-(5-(3-(9H-Carbazol-9-yl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)diphenylphosphine oxide)
- 870010-44-9(2-(Cyclopropylethynyl)phenol)
- 923248-12-8(6-hydroxy-N-(4-methoxyphenyl)methylpyridine-3-carboxamide)
- 2138308-86-6(5,6,7,8-Tetrafluoro-2-hydroxyquinoline-3-carbonitrile)
- 2227673-25-6(rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid)
- 1806914-21-5(4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine)



